Ethyl 5,5-dimethyl-3-oxohexanoate
Overview
Description
Ethyl 5,5-dimethyl-3-oxohexanoate is an organic compound with the molecular formula C10H18O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the third carbon and two methyl groups at the fifth carbon. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5,5-dimethyl-3-oxohexanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by acidification to yield the desired product. The reaction typically proceeds as follows:
- Ethyl acetoacetate is reacted with isobutyraldehyde in the presence of a base such as sodium ethoxide.
- The reaction mixture is then acidified using hydrochloric acid to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5,5-dimethyl-3-oxohexanoic acid.
Reduction: Formation of 5,5-dimethyl-3-hydroxyhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-dimethyl-3-oxohexanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the study of metabolic pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of flavoring agents, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparison with Similar Compounds
- Ethyl 5-methyl-3-oxohexanoate
- Ethyl 5,5-dimethyl-3-hydroxyhexanoate
- Ethyl 5,5-dimethyl-3-oxoheptanoate
Comparison: Ethyl 5,5-dimethyl-3-oxohexanoate is unique due to the presence of two methyl groups at the fifth carbon, which imparts steric hindrance and influences its reactivity. Compared to Ethyl 5-methyl-3-oxohexanoate, it has a higher degree of substitution, affecting its chemical behavior and applications. The presence of the keto group at the third carbon also distinguishes it from other similar esters .
Properties
IUPAC Name |
ethyl 5,5-dimethyl-3-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDWJORUZWRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281353 | |
Record name | ethyl 5,5-dimethyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-91-6 | |
Record name | 5435-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5,5-dimethyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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